Enzymatic Selectivity: DBH Inhibition Defines a Unique Pharmacological Profile vs. Fusaric Acid
5-Chloropyridine-2-carboxylic acid is characterized as a dopamine β-hydroxylase (DBH) inhibitor . In a study of substituted picolinic acids, a series of compounds, including the reference fusaric acid (5-butylpicolinic acid), were evaluated for DBH inhibition [1]. The concentrations required for 50% inhibition of DBH for this class of compounds ranged between 10⁻⁶ and 10⁻⁵ mol/L (1-10 µM) [1]. While the exact IC₅₀ for the 5-chloro derivative was not specified, it is structurally and functionally validated as a member of this active class of DBH inhibitors . This activity is directly linked to its demonstrated antihypertensive effects in vivo .
| Evidence Dimension | Inhibition of Dopamine β-Hydroxylase (DBH) Activity |
|---|---|
| Target Compound Data | Confirmed DBH inhibitor; associated antihypertensive activity |
| Comparator Or Baseline | Fusaric acid and other substituted picolinic acids; IC₅₀ range: 1-10 µM [1] |
| Quantified Difference | Not directly quantifiable for the target compound within available data; the compound belongs to a class with established IC₅₀ values in the 1-10 µM range. |
| Conditions | In vitro enzyme inhibition assays; in vivo rat models for antihypertensive activity . |
Why This Matters
This defines a specific, pharmacologically relevant biological target for the compound, distinguishing it from other chloropyridine carboxylic acids that lack this annotated activity, which is critical for researchers in cardiovascular or neuroscience fields.
- [1] Piesche, L., Hilse, H., Oehlke, J., Schrötter, E., & Oehme, P. (1983). [Substituted picolinic acids as DBH inhibitors. Inhibition of dopamine beta-hydroxylase and antihypertensive action]. Pharmazie, 38(5), 335–338. PMID: 6611632. View Source
